

# Application Notes and Protocols for Electrochemical Synthesis Utilizing Chromous Species

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## Compound of Interest

Compound Name: Chromous bromide

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## Introduction

Electrochemical methods offer a sustainable and efficient alternative for organic synthesis, minimizing the use of stoichiometric metallic reducing agents and enabling novel reactivity. A significant application of this technology is the in-situ generation of highly reactive low-valent metal species, such as chromous (Cr(II)) ions, for carbon-carbon bond formation. This document provides detailed application notes and protocols for the electrochemical synthesis utilizing chromous species, with a primary focus on the widely applied Nozaki-Hiyama-Kishi (NHK) reaction. The NHK reaction is a powerful tool for the coupling of vinyl or aryl halides with aldehydes to form allylic or benzylic alcohols, respectively, and its electrochemical variant (e-NHK) enhances its practicability and sustainability.<sup>[1][2]</sup>

The core principle of the e-NHK reaction involves the electrochemical reduction of a catalytic amount of a chromium(III) or chromium(II) salt to the active Cr(II) species at the cathode.<sup>[3][4]</sup> This Cr(II) species then participates in the catalytic cycle of the NHK reaction. A sacrificial anode, typically aluminum, is employed to maintain the charge balance in the system.<sup>[3]</sup> This approach avoids the use of stoichiometric, and often toxic, metal reductants, making the process more environmentally benign.<sup>[2]</sup>

## Key Applications

The primary application of electrochemically generated chromous species is in the Nozaki-Hiyama-Kishi (NHK) reaction for the formation of C-C bonds. This reaction is highly valued in the synthesis of complex organic molecules, including natural products and pharmaceuticals, due to its high chemoselectivity and tolerance of various functional groups.[\[1\]](#)[\[5\]](#)

- **Synthesis of Complex Alcohols:** The e-NHK reaction allows for the coupling of a wide range of vinyl halides and aldehydes, providing access to structurally diverse allylic alcohols.[\[1\]](#)[\[6\]](#)
- **Asymmetric Synthesis:** Chiral ligands can be employed in the e-NHK reaction to achieve high enantioselectivity, a crucial aspect of modern drug development.[\[1\]](#)
- **Decarboxylative Coupling:** The electrochemical approach has expanded the scope of the NHK reaction to include non-canonical substrates like redox-active esters, which can be challenging to couple under traditional chemical conditions.[\[1\]](#)
- **Natural Product Synthesis:** The reliability and mild conditions of the NHK reaction have made it a valuable tool in the total synthesis of complex natural products.[\[1\]](#)

## Experimental Protocols

### Protocol 1: General Procedure for the Electrochemical Nozaki-Hiyama-Kishi (e-NHK) Coupling

This protocol is adapted from a procedure developed for a broad scope of substrates.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Aldehyde (1.0 equiv)
- Alkenyl bromide (2.0 equiv)
- Nickel(II) chloride glyme complex ( $\text{NiCl}_2 \cdot \text{glyme}$ ) (2 mol%)
- 2,9-dibutyl-1,10-phenanthroline (3 mol%)
- Chromium(II) chloride ( $\text{CrCl}_2$ ) (20 mol%)
- Zirconocene dichloride ( $\text{Cp}_2\text{ZrCl}_2$ ) (0.5 equiv)

- Tetrabutylammonium bromide (TBAB) (0.1 M)
- Anhydrous N,N-Dimethylformamide (DMF)
- Aluminum (Al) anode
- Nickel (Ni) foam cathode
- Electrolysis cell (e.g., ElectroSyn vial)
- Potentiostat
- Argon or Nitrogen source

#### Procedure:

- **Cell Assembly:** In an inert atmosphere (e.g., a glovebox), charge an electrolysis vial (5 mL) with a magnetic stir bar,  $\text{NiCl}_2 \cdot \text{glyme}$  (0.9 mg, 0.004 mmol), 2,9-dibutyl-1,10-phenanthroline (1.8 mg, 0.006 mmol), the aldehyde (0.2 mmol), the alkenyl bromide (0.4 mmol),  $\text{Cp}_2\text{ZrCl}_2$  (29 mg, 0.1 mmol), and TBAB (80 mg).
- **Electrode Setup:** Insert the vial cap equipped with an aluminum anode and a nickel foam cathode into the reaction mixture.
- **Inert Atmosphere:** Remove the vial from the glovebox and place it under an argon balloon. Evacuate and backfill with argon for three cycles to ensure an inert atmosphere.
- **Solvent and Reagent Addition:** Add a solution of  $\text{CrCl}_2$  in DMF (0.5 mL, 0.04 mmol) and additional DMF (2.0 mL) to the vial via syringe.
- **Electrolysis:** Connect the electrodes to a potentiostat and apply a constant voltage of 2.0 V. The electrolysis should be run until a total charge of 4 F/mol (based on the aldehyde) has passed.
- **Work-up:** Upon completion of the electrolysis, disconnect the cell. Rinse the electrodes with ethyl acetate (EtOAc). Add water to the reaction mixture and extract with EtOAc.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or preparative thin-layer chromatography.<sup>[7]</sup>

## Data Presentation

Table 1: Scope of the Electrochemical Nozaki-Hiyama-Kishi (e-NHK) Coupling

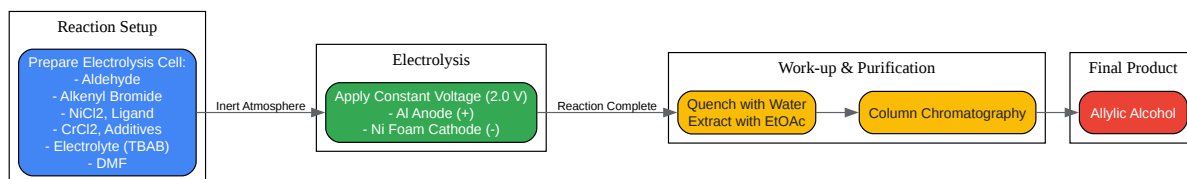
The following table summarizes the yields of allylic alcohol products from the coupling of various aldehydes and alkenyl bromides using the general e-NHK protocol.<sup>[1][6]</sup>

| Entry | Aldehyde                  | Alkenyl Bromide            | Product  | Yield (%) |
|-------|---------------------------|----------------------------|--|-----------|
| 1     | Benzaldehyde              | 1-Bromostyrene             | 1,2-Diphenyl-2-propen-1-ol                     | 85        |
| 2     | Cyclohexanecarboxaldehyde | (E)-1-Bromo-2-phenylethene | 1-Cyclohexyl-2-phenyl-2-propen-1-ol            | 78        |
| 3     | 4-Methoxybenzaldehyde     | 1-Bromo-1-cyclohexene      | 1-(4-Methoxyphenyl)-1-(1-cyclohexenyl)methanol | 92        |
| 4     | 3-Phenylpropanal          | 2-Bromopropene             | 5-Phenyl-2-methyl-1-penten-3-ol                | 62        |
| 5     | Cinnamaldehyde            | 1-Bromoethene              | 1-Phenyl-1,4-pentadien-3-ol                    | 75        |

Yields are for isolated products.

## Visualizations

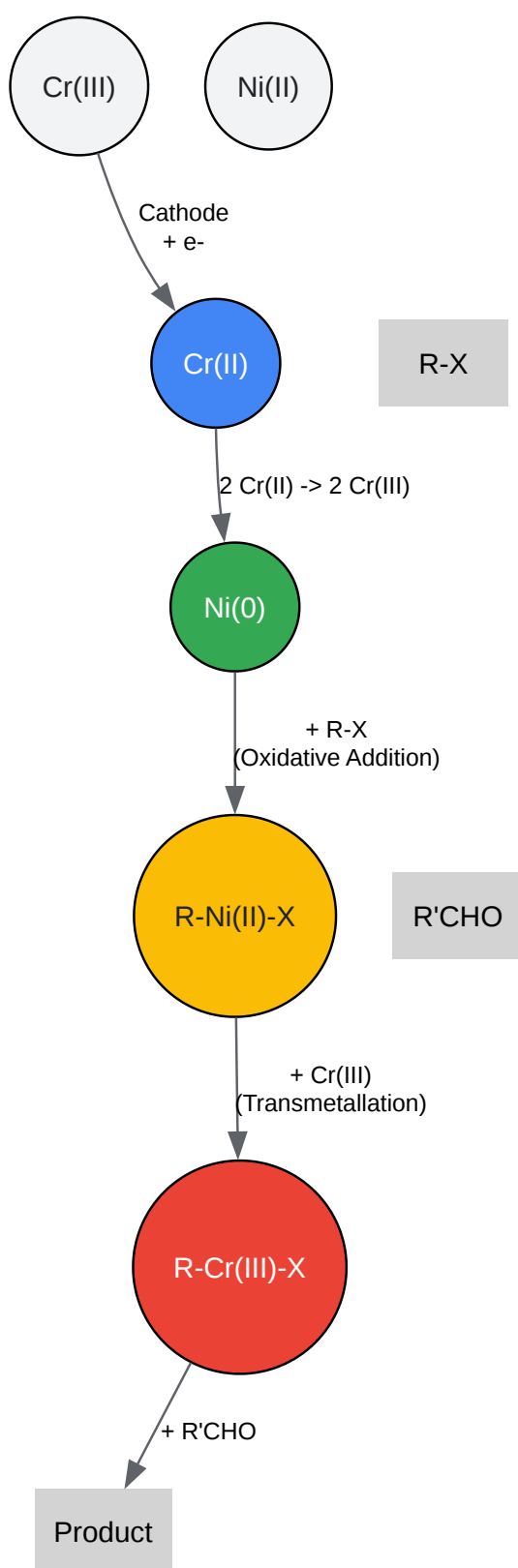
## Diagram 1: Electrochemical Nozaki-Hiyama-Kishi (e-NHK) Reaction Workflow



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Caption: Workflow for the electrochemical NHK reaction.

## Diagram 2: Catalytic Cycle of the Electrochemical Nozaki-Hiyama-Kishi (e-NHK) Reaction



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Caption: Catalytic cycle of the e-NHK reaction.

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